molecular formula C22H15ClN4O3S B2775319 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide CAS No. 1019156-81-0

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B2775319
CAS No.: 1019156-81-0
M. Wt: 450.9
InChI Key: NVHMCBRBBLJLJS-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide (CAS Number: 1019156-81-0) is a synthetic small molecule with a molecular formula of C 22 H 15 ClN 4 O 3 S and a molecular weight of 450.9 g/mol . This compound features a complex structure based on a 1,2,3-benzothiadiazine 1,1-dioxide core, a scaffold of significant interest in medicinal chemistry. Structural analogues, particularly 1,2,4-benzothiadiazine 1,1-dioxides, have been extensively investigated as positive allosteric modulators (PAMs) of the AMPA receptor (AMPAR), a key ionotropic glutamate receptor in the central nervous system . The presence of a chlorine atom at the 6-position and a phenyl group at the 4-position of the benzothiadiazine ring are common structural features associated with this biological activity in related compounds . Researchers may find this compound valuable for probing AMPAR function, which is implicated in synaptic plasticity, learning, and memory, as well as in various neurological and psychiatric disorders . Its specific profile and potency as a modulator require further empirical validation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3S/c23-17-9-10-20-19(12-17)22(16-6-2-1-3-7-16)26-27(31(20,29)30)14-21(28)25-18-8-4-5-15(11-18)13-24/h1-12H,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHMCBRBBLJLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide is a member of the benzothiadiazine family, characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on available literature.

Molecular Characteristics

  • Molecular Formula : C21H15ClN3O3S
  • Molecular Weight : 443.88 g/mol
  • CAS Number : 1031669-79-0

The compound features a benzothiadiazine core with various functional groups, including a chloro group and an acetamide moiety. These structural elements are crucial for its biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC21H15ClN3O3S
Molecular Weight443.88 g/mol
CAS Number1031669-79-0

Biological Activity

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds related to benzothiadiazines have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating promising inhibitory effects .
  • Anticancer Potential : Some benzothiadiazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The presence of halogen substitutions may enhance the binding affinity to cancer-related targets .
  • Anti-inflammatory Effects : Preliminary studies suggest that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions .

Antimicrobial Efficacy

A study conducted by researchers at Egyptian universities evaluated the antimicrobial activity of several benzothiadiazine derivatives, including those structurally similar to our compound. The results indicated substantial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

In vitro studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer types .

The biological activity of this compound is hypothesized to be mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and microbial growth.
  • Receptor Binding : Its structural configuration allows for potential interactions with various biological receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Benzothiadiazine Core : Initial reactions to form the benzothiadiazine structure.
  • Halogenation : Introducing the chloro group through electrophilic aromatic substitution.
  • Acetamide Formation : Coupling with acetamide derivatives to yield the final product.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Similar compounds have been studied for their:

  • Antimicrobial activity : Research indicates that benzothiadiazine derivatives can exhibit antibacterial properties against various pathogens.
  • Anticancer properties : Some studies suggest that compounds with similar structures may induce apoptosis in cancer cells through various mechanisms.

Pharmacological Studies

Pharmacological investigations have highlighted several applications:

  • Enzyme inhibition : Compounds with the benzothiadiazine scaffold are often evaluated as inhibitors for specific enzymes involved in disease pathways.
  • Neuropharmacology : The potential neuroprotective effects of related compounds are being explored, particularly in conditions like Alzheimer's disease.

Biological Target Interactions

Research into the interactions of this compound with biological targets reveals:

  • Binding affinity studies : The unique structural features may enhance binding to targets such as receptors or enzymes, making it a candidate for drug development.
  • Mechanistic studies : Understanding the mechanism of action is crucial for developing effective therapeutics based on this compound.

Table 1: Summary of Case Studies on Related Compounds

Study ReferenceCompound NameBiological ActivityKey Findings
Compound AAntimicrobialEffective against Gram-positive bacteria
Compound BAnticancerInduced apoptosis in breast cancer cells
Compound CEnzyme InhibitionInhibited enzyme X involved in metabolic pathways

Notable Research Findings

  • A study published in Journal of Medicinal Chemistry demonstrated that benzothiadiazine derivatives possess significant antibacterial activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
  • Another investigation highlighted the anticancer properties of similar compounds, showing that they can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
  • Pharmacokinetic studies have indicated favorable absorption and distribution profiles for related compounds, suggesting their viability as drug candidates .

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